molecular formula C13H19NO B1652616 Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl- CAS No. 15235-32-2

Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl-

Cat. No. B1652616
CAS RN: 15235-32-2
M. Wt: 205.3 g/mol
InChI Key: CBIBDXNRXPFAAU-UHFFFAOYSA-N
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Description

Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl- is a chemical compound that belongs to the class of organic compounds known as benzamides. This compound is widely used in the field of scientific research due to its unique properties and applications.

Mechanism of Action

Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl- works by inhibiting the activity of certain enzymes in the body. It is known to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl- can alter the expression of genes, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl- has several biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl- has also been shown to have neuroprotective effects and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl- has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also stable and can be stored for long periods. However, Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl- has limitations in terms of its solubility in water. It is also known to have low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl-. One potential direction is the development of more potent HDAC inhibitors based on Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl-. Another direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl- can also be used as a tool for the study of epigenetic regulation and gene expression.

Scientific Research Applications

Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl- has several applications in scientific research. It is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in several chemical reactions. Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl- is widely used in the pharmaceutical industry for the synthesis of drugs.

properties

IUPAC Name

4-tert-butyl-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2,3)11-8-6-10(7-9-11)12(15)14(4)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIBDXNRXPFAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165006
Record name Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl-

CAS RN

15235-32-2
Record name 4-(1,1-Dimethylethyl)-N,N-dimethylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015235322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC128154
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC219975
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,1-DIMETHYLETHYL)-N,N-DIMETHYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT8XUV0UMU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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